6-cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
Overview
Description
The compound “6-cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine” is a heterocyclic compound containing a pyrazolo[3,4-b]pyridine ring system, which is a bicyclic structure consisting of a pyrazole ring fused to a pyridine ring . The compound also contains a trifluoromethyl group (-CF3), a methyl group (-CH3), and an amine group (-NH2).
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring system of the pyrazolo[3,4-b]pyridine, along with the attached functional groups. The presence of nitrogen in the ring system, along with the amine group, could allow for hydrogen bonding interactions. The trifluoromethyl group is a strong electron-withdrawing group and could influence the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amine group could participate in reactions typical of amines, such as protonation, alkylation, or acylation. The trifluoromethyl group is generally quite stable and unreactive .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the amine group could increase its polarity and potentially its solubility in water .Scientific Research Applications
Synthesis and Derivative Formation
- The compound has been used to create various derivatives like pyridopyrazolopyrimidine, imidazo[1′,2′:1,5]pyrazolo[3,4-b]pyridine, and pyrazolyl oxadiazolylthieno[2,3-b]pyridine derivatives, demonstrating its versatility in organic synthesis (Rateb, 2014).
Anticancer and Antimicrobial Properties
- Novel pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives have been synthesized from this compound, showing promising cytotoxicity against human cancer cell lines and antimicrobial properties (Nagender et al., 2014).
- Another study synthesized alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, indicating significant anticancer activity (Chavva et al., 2013).
Novel Synthetic Methods and Applications
- A four-component bicyclization strategy was developed for synthesizing multicyclic pyrazolo[3,4-b]pyridines, highlighting the compound's role in advancing synthetic methods (Tu et al., 2014).
- In a similar vein, l-Proline-catalyzed domino reactions were utilized for synthesizing highly functionalized pyrazolo[3,4-b]pyridines, emphasizing green chemistry approaches (Gunasekaran et al., 2014).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-cyclopropyl-1-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4/c1-18-10-8(9(15)17-18)6(11(12,13)14)4-7(16-10)5-2-3-5/h4-5H,2-3H2,1H3,(H2,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRESGWSVTJCIGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC(=N2)C3CC3)C(F)(F)F)C(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201142295 | |
Record name | 6-Cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201142295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242267-97-5 | |
Record name | 6-Cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1242267-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201142295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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